D-Digitoxose Tribenzoate

Description

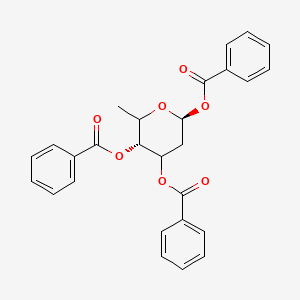

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3R,6S)-3,6-dibenzoyloxy-2-methyloxan-4-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O7/c1-18-24(34-27(30)21-15-9-4-10-16-21)22(32-25(28)19-11-5-2-6-12-19)17-23(31-18)33-26(29)20-13-7-3-8-14-20/h2-16,18,22-24H,17H2,1H3/t18?,22?,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXDAWWGDXHJNN-IIVGNXFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H](C(C[C@@H](O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for D Digitoxose Tribenzoate

Regioselective Benzoylation Strategies for D-Digitoxose

D-Digitoxose is a 2,6-dideoxy-D-ribo-hexose, containing three hydroxyl groups at positions C1 (as a hemiacetal), C3, and C4. The selective benzoylation to form a tribenzoate derivative requires careful strategy to control which hydroxyl groups react. The relative reactivity of hydroxyl groups in carbohydrates is generally influenced by steric and electronic factors. In many sugar series, the order of reactivity towards benzoylation has been determined, although specific trends for D-digitoxose require consideration of its unique deoxy nature. rsc.org

Strategies for achieving regioselectivity often involve the use of specific catalysts or protecting groups. One effective approach is the use of organobase catalysts, which can promote benzoylation at specific hydroxyl groups under mild conditions. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been successfully used to catalyze the regioselective benzoylation of primary hydroxyl groups in various carbohydrates. nih.govmdpi.com While D-digitoxose lacks a primary hydroxyl group (C6 is deoxygenated), the principles of base-catalyzed acylation can be adapted to exploit the different reactivities of the secondary hydroxyls at C3 and C4.

Another strategy involves temporary protection of the more reactive hydroxyl groups, allowing for the benzoylation of the desired positions, followed by deprotection. However, for a tribenzoate synthesis, the goal is complete benzoylation. The challenge lies in achieving this without side reactions or the formation of partially benzoylated intermediates. The use of a highly reactive acylating agent like benzoyl chloride or benzoic anhydride (B1165640) in the presence of a base such as pyridine (B92270) is a common method. rsc.org The reactivity can be further enhanced with nucleophilic catalysts like 4-dimethylaminopyridine (B28879) (DMAP). rsc.org The choice of solvent and temperature is also crucial in controlling the selectivity, as different conditions can alter the relative reactivity of the hydroxyl groups.

Optimization of Reaction Conditions for High Yield and Purity in Tribenzoate Synthesis

Achieving high yield and purity in the synthesis of D-Digitoxose Tribenzoate is paramount. This requires systematic optimization of various reaction parameters, including the choice of benzoylating agent, catalyst, solvent, temperature, and reaction time. While specific optimization data for this compound is not extensively published, valuable insights can be drawn from studies on analogous carbohydrate benzoylations.

A common method for benzoylation involves using benzoyl chloride in pyridine. However, this can lead to the formation of pyridinium (B92312) salts, complicating purification. Alternative methods have been developed to circumvent these issues. For example, organocatalytic systems offer a milder and often more selective approach. Studies on the benzoylation of other sugars using 1-benzoylimidazole as the acylating agent and DBU as the catalyst have shown high efficiency. mdpi.com Optimization of such a system for D-Digitoxose would involve screening catalyst loading, reagent stoichiometry, temperature, and reaction duration.

Below is an interactive data table illustrating a hypothetical optimization study for the tribenzoylation of D-Digitoxose, based on established methodologies for other carbohydrates. mdpi.com

| Entry | Catalyst (equiv.) | Benzoylating Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | DBU (0.2) | Benzoyl Chloride (3.3) | Pyridine | 0 to 25 | 12 | 75 | 90 |

| 2 | DMAP (0.1) | Benzoic Anhydride (3.5) | Acetonitrile (B52724) | 50 | 8 | 82 | 95 |

| 3 | DBU (0.2) | 1-Benzoylimidazole (3.3) | Acetonitrile | 50 | 8 | 88 | 97 |

| 4 | DBU (0.2) | 1-Benzoylimidazole (3.3) | Acetonitrile | 70 | 6 | 85 | 96 |

| 5 | None | Benzoyl Chloride (4.0) | Pyridine | 25 | 24 | 68 | 85 |

This table is illustrative, based on typical optimization results for carbohydrate benzoylation.

The data suggest that a DBU-catalyzed reaction with 1-benzoylimidazole in acetonitrile at 50°C provides a superior outcome, offering a high yield and purity under relatively mild conditions. mdpi.com Further fine-tuning could involve adjusting the equivalents of the benzoylating agent to minimize waste while maximizing conversion.

Green Chemistry Approaches in this compound Preparation

The principles of green chemistry aim to design chemical processes that minimize the use and generation of hazardous substances. iciset.inresearchgate.net Applying these principles to the synthesis of this compound involves several key considerations.

Safer Solvents: Traditional benzoylation often uses solvents like pyridine, which is toxic and difficult to remove. Green alternatives include solvents like acetonitrile or, ideally, solvent-free conditions. iciset.in The use of deep eutectic solvents (DESs) or ionic liquids is another emerging green approach in organic synthesis. researchgate.net

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of a reagent is superior to using stoichiometric amounts. acs.org Catalytic methods, such as the DBU-catalyzed approach mentioned previously, reduce waste because the catalyst is used in small quantities and can, in principle, be recycled. nih.govmdpi.com Biocatalysis, using enzymes like lipases or proteases, represents an even greener alternative. Enzymes can offer extremely high regioselectivity under mild aqueous conditions, potentially eliminating the need for protecting groups and hazardous organic solvents. acs.orgijbpas.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like those using benzoic anhydride have a better atom economy than those using benzoyl chloride, as the latter generates hydrogen chloride as a byproduct.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. researchgate.net Microwave-assisted synthesis is another green technique that can significantly shorten reaction times and improve yields, thereby increasing energy efficiency. researchgate.netcore.ac.uk

A greener synthesis of this compound might involve an enzymatic benzoylation using a benign acyl donor in an aqueous medium or a recyclable solvent system.

Scale-Up Considerations and Industrial Synthesis Approaches

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale introduces several challenges. The primary concerns are cost-effectiveness, safety, process robustness, and consistent product quality.

Reagent Cost and Availability: The cost of starting materials, reagents, and catalysts becomes a major factor at a larger scale. While complex catalysts may be suitable for lab synthesis, cheaper and more readily available alternatives are often sought for industrial production.

Process Safety and Heat Management: Exothermic reactions that are easily managed in a lab flask can pose significant safety risks on a large scale. The addition of reagents and control of reaction temperature must be carefully engineered. For instance, the large-scale benzoylation of a galactose derivative required careful control of conditions to manage the reaction's exothermic nature. acs.org

Purification and Waste Management: Chromatographic purification, common in the lab, is often impractical and expensive for multi-kilogram production. Alternative purification methods like crystallization or extraction are preferred. The large volume of solvent and reagent waste generated must also be managed in an environmentally responsible and cost-effective manner.

Process Automation: To ensure consistency and reduce manual labor, industrial synthesis often relies on automated or semi-automated processes. Continuous flow chemistry, where reagents are mixed and reacted in a continuously flowing stream, is an increasingly attractive approach for scale-up. It offers better control over reaction parameters, improved safety, and can lead to higher yields and purity compared to traditional batch processing.

The successful industrial synthesis of this compound would likely involve a highly optimized, cost-effective batch process with a focus on crystallization for purification or a transition to a continuous flow manufacturing setup.

Chemical Transformations and Reactivity of D Digitoxose Tribenzoate

Nucleophilic Substitution Reactions at the Anomeric Center and Other Positions

The anomeric center (C-1) of D-Digitoxose Tribenzoate is a primary site for nucleophilic substitution, a fundamental reaction for the formation of glycosidic bonds. While early investigations with this compound did not yield a stable crystalline glycosyl halide, the use of the tris-p-nitrobenzoate derivative proved more successful. acs.org Treatment of this derivative with hydrogen bromide in dichloromethane (B109758) afforded a crystalline 2,6-dideoxy-3,4-di-O-p-nitrobenzoyl-D-ribo-hexosyl bromide. acs.org This halide is a key intermediate for coupling reactions.

These glycosyl halides can react with various nucleophiles, including alcohols and the hydroxyl groups of aglycones, to form glycosides. For instance, the synthesis of digitoxin (B75463) involves the coupling of a protected digitoxigenin (B1670572) derivative with a digitoxose (B191001) unit. cdnsciencepub.com

Selective De-benzoylation Strategies and Protecting Group Manipulation

The selective removal of benzoate (B1203000) protecting groups is critical for regioselective modifications of the D-digitoxose scaffold. The differential reactivity of the benzoate esters at various positions allows for controlled deprotection. For example, in the synthesis of digitoxin, a multi-step process involving the manipulation of protecting groups is employed. cdnsciencepub.com This often involves the use of specific reagents that can cleave benzoate esters under mild conditions, leaving other functional groups intact.

A common strategy involves the use of basic conditions, such as sodium methoxide (B1231860) in methanol, for the saponification of the benzoate esters. acs.org The rate of this reaction can be influenced by steric hindrance and the electronic environment of the ester group. In a synthesis of digitoxin, LiAlH4 reduction was used to deprotect a triglycoside intermediate. cdnsciencepub.com

Glycosylation Reactions Utilizing this compound as a Donor

This compound and its derivatives are valuable glycosyl donors in the synthesis of oligosaccharides and glycoconjugates. The reactivity of the anomeric center, often activated as a glycosyl halide or another suitable leaving group, enables the formation of glycosidic linkages.

A notable method for glycosylation involves the use of ethyl thioglycosides in conjunction with 1,3-participation by a p-methoxybenzoate group. cdnsciencepub.com This approach was developed for the second and third glycosylation steps in a stereoselective synthesis of digitoxin, demonstrating high efficiency and stereocontrol. cdnsciencepub.com Another approach involves an acid-catalyzed coupling of a furyl derivative of digitoxigenin with a unit of digitoxose. cdnsciencepub.com

| Glycosylation Method | Donor | Acceptor | Promoter/Catalyst | Key Feature |

| Acid-Catalyzed | Furyl derivative of digitoxigenin | Digitoxose unit | Acid | Direct coupling |

| Thioglycoside | Ethyl thioglycoside of digitoxose | Protected glycoside | - | 1,3-participation by p-methoxybenzoate |

Functionalization at C-2 and C-6 Positions of the Dideoxysugar Moiety

The C-2 and C-6 positions of the D-digitoxose ring, being deoxygenated, present unique challenges and opportunities for functionalization. While direct functionalization at these positions on the tribenzoate itself is not commonly reported, synthetic routes to digitoxose derivatives often involve modifications at these sites at earlier stages.

The biosynthesis of TDP-d-digitoxose involves a series of enzymatic reactions, including dehydration steps at the C-4 and C-6 positions of a sugar ring intermediate, followed by deoxygenation at C-2 and C-3. nih.gov Chemical syntheses of L-digitoxose have also been developed, highlighting the importance of controlling stereochemistry at these centers. nih.gov

Rearrangement and Isomerization Pathways of this compound Derivatives

Under certain reaction conditions, derivatives of this compound can undergo rearrangement and isomerization reactions. For instance, in the synthesis of digitoxin, the formation of anomeric mixtures of digitoxosides was observed when digitoxigenin and digitoxose were treated with hydrogen chloride in p-dioxane. acs.org This suggests that under acidic conditions, isomerization at the anomeric center can occur, leading to a mixture of α and β anomers.

Furthermore, the choice of protecting groups and reaction conditions can influence the stereochemical outcome of glycosylation reactions, and in some cases, lead to the formation of unexpected isomers. Careful control of these factors is essential to achieve the desired stereochemistry in the final product.

Stereochemical Control and Mechanistic Investigations in D Digitoxose Tribenzoate Chemistry

Anomeric Stereoselectivity in Glycosylation Reactions with D-Digitoxose Tribenzoate

Controlling the stereochemical outcome at the anomeric carbon (C-1) is a central challenge in the glycosylation chemistry of 2-deoxy sugars. The absence of a participating functional group at the adjacent C-2 position means that the stereoselectivity of the glycosidic bond formation (α or β) is governed by a delicate interplay of factors including the nature of the leaving group, the promoter or activator, the solvent, and the nucleophilicity of the glycosyl acceptor. nsf.govmdpi.com

Research has shown that the use of glycosyl sulfonates, formed in situ from the corresponding hemiacetal (derived from this compound), provides a powerful strategy for achieving high anomeric stereoselectivity. Specifically, this system has been demonstrated to be effective for the selective synthesis of α-glycosides of digitoxose (B191001). nsf.gov The selectivity is highly dependent on matching the reactivity of the digitoxose donor with an appropriate arylsulfonyl chloride promoter. Studies have shown that while various promoters can be used, optimal selectivity often requires careful tuning of the electronic properties of the sulfonyl chloride. nsf.govresearchgate.net

For instance, in a model glycosylation reaction with p-methoxyphenol as the acceptor, the choice of promoter was critical in directing the stereochemical outcome. The use of p-O-isopropylbenzenesulfonyl chloride as a promoter with a digitoxose donor resulted in the formation of the corresponding glycoside with high α-selectivity. nsf.gov

| Entry | Glycosyl Donor | Acceptor | Promoter | Solvent | Yield (%) | Anomeric Ratio (α:β) | Reference |

| 1 | Digitoxose Hemiacetal | p-Methoxyphenol | p-O-Isopropylbenzenesulfonyl Chloride | Not specified | 55 | 10:1 | nsf.gov |

| 2 | Digitoxose Hemiacetal | Disaccharide Acceptor | Tosyl Chloride | Not specified | Moderate | >20:1 | nsf.gov |

This table presents data from glycosylation reactions using a D-digitoxose donor system to illustrate the achievable stereoselectivity.

The high α-selectivity observed in these reactions is notable because it overcomes the inherent challenges posed by the reactive nature of 2-deoxy sugar donors, which can often lead to mixtures of anomers via reactions that proceed along the SN1/SN2 mechanistic continuum. nsf.gov

Conformational Analysis of this compound and its Influence on Reactivity

The three-dimensional structure of a glycosyl donor is intrinsically linked to its reactivity and the stereochemical course of its reactions. D-Digitoxose has an allo-configuration. In its pyranose form, it will adopt a chair conformation. For this compound, the bulky benzoate (B1203000) protecting groups at C-1, C-3, and C-4 are expected to preferentially occupy equatorial positions to minimize steric hindrance, leading to a stable 4C1 chair conformation.

This conformational preference has several implications for reactivity:

Anomeric Reactivity: The orientation of the leaving group at the anomeric center (C-1) is a key determinant of the glycosylation mechanism. In the tribenzoate precursor, the C-1 benzoate can exist as either the α (axial) or β (equatorial) anomer. The equilibrium between these anomers, influenced by the anomeric effect, affects the subsequent reaction pathway upon activation.

Steric Hindrance: The equatorial disposition of the benzoate groups creates a specific steric environment around the pyranose ring. This can influence the trajectory of the incoming glycosyl acceptor, favoring attack from the less hindered face of the molecule. For example, the steric bulk on the α-face, created by the axial C-4 benzoate in an alternative conformation or by other substituents, could disfavor α-attack.

Electronic Effects: Protecting groups also exert electronic effects. The electron-withdrawing nature of the benzoate esters decreases the electron density of the pyranose ring, which can destabilize the formation of an intermediate oxocarbenium ion. This destabilization can shift the reaction mechanism away from a pure SN1 pathway and toward a more associative SN2-like pathway, thereby influencing stereoselectivity. nih.gov

The conformation of the pyranose ring and its substituents dictates the energy landscape of the transition states for glycosylation, ultimately controlling whether the reaction proceeds with inversion (SN2-like) or racemization/rearrangement (SN1-like). nih.gov

Diastereoselective Transformations and Control Strategies

Beyond the anomeric center, this compound possesses multiple stereocenters (C-3, C-4, and C-5), and transformations involving other parts of the molecule must also be controlled stereochemically. Diastereoselective control in such systems relies heavily on the influence of the pre-existing chiral centers and the steric and electronic properties of the protecting groups.

Control strategies for diastereoselective transformations include:

Substrate Control: The inherent chirality of the digitoxose scaffold is the primary tool for inducing stereoselectivity. Reagents will approach a prochiral center (e.g., a carbonyl or a double bond) from the sterically less hindered face, as dictated by the arrangement of substituents on the pyranose ring. This principle is fundamental in reactions such as reductions, epoxidations, or additions.

Protecting Group Influence: The benzoate groups are not merely passive spectators. Their steric bulk can effectively block one face of the molecule, directing an incoming reagent to the opposite face with high selectivity. For example, in a hypothetical reduction of a ketone at C-3, the C-4 benzoate group would play a significant role in directing hydride attack.

Chelation Control: Although less common with benzoate protecting groups compared to ethers, the introduction of a Lewis acidic reagent could potentially lead to the formation of a chelate between the reagent and oxygen atoms on the sugar ring. This would lock the molecule into a rigid conformation, enabling highly predictable, diastereoselective attack.

| Transformation Type | Prochiral Center | Key Controlling Factor | Predicted Outcome |

| Ketone Reduction | C-3 | Substrate control (steric hindrance from C-4 and C-5 substituents) | Diastereomeric secondary alcohol |

| Epoxidation of Alkene | C-2/C-3 | Directing effect of C-1 and C-4 substituents | Diastereomeric epoxide |

| Aldol Addition | Aldehyde at C-6 | Felkin-Anh or Cram-chelate models based on reaction conditions | Diastereomeric alcohol |

This table outlines hypothetical diastereoselective transformations on a D-digitoxose scaffold and the factors that would govern the stereochemical outcome.

Achieving high diastereoselectivity requires a careful analysis of the substrate's conformational preferences and the reaction conditions. numberanalytics.comresearchgate.net

Reaction Mechanism Elucidation for Key Conversions Involving this compound

The elucidation of reaction mechanisms is critical for rationalizing observed stereoselectivity and optimizing reaction conditions. For the glycosylation of 2-deoxy sugars like digitoxose, the mechanism is often not a simple SN1 or SN2 pathway but exists on a continuum between these two extremes. nsf.gov

The highly α-selective glycosylation achieved with this compound precursors and sulfonyl chloride promoters is believed to proceed through a mechanism involving several key steps:

In Situ Activator Formation: The reaction of the glycosyl hemiacetal with an arylsulfonyl chloride (e.g., tosyl chloride) in the presence of a base generates a highly reactive glycosyl sulfonate intermediate. nsf.gov

Formation of an Ion Pair: This glycosyl sulfonate is a potent leaving group. Its departure from the anomeric carbon is assisted by the solvent or promoter, leading to the formation of an oxocarbenium ion. This ion does not typically exist as a free cation but rather as a series of transient intermediates, including a contact ion pair (CIP) and a solvent-separated ion pair (SSIP). nih.gov

Stereochemical Outcome: The stereoselectivity is determined by the fate of these ion pairs.

An SN2-like attack on a covalent α-glycosyl sulfonate would lead to a β-glycoside. This pathway is favored with highly reactive nucleophiles and conditions that suppress ion pair formation. mdpi.comresearchgate.net

An SN1-like attack occurs on the ion pair. Attack on the contact ion pair, where the counterion (sulfonate) shields the α-face, can lead to the β-product. However, if the reaction proceeds through a more dissociated solvent-separated ion pair or a planar oxocarbenium ion, the nucleophile will typically attack from the α-face to yield the thermodynamically more stable α-glycoside, as dictated by the anomeric effect. nih.gov

The high α-selectivity observed with digitoxose donors suggests a mechanism that proceeds predominantly through an SN1-like pathway where the oxocarbenium ion intermediate is effectively captured to give the thermodynamic product. nsf.gov The elucidation of such mechanisms often relies on a combination of experimental techniques, including kinetic studies, trapping of intermediates, and low-temperature NMR spectroscopy, complemented by computational DFT calculations to map the energies of intermediates and transition states. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. iosrjournals.org For D-Digitoxose Tribenzoate, both ¹H and ¹³C NMR are utilized to assign the configuration and conformation of the molecule. rsc.orgrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. In this compound, the chemical shifts (δ) of the protons on the pyranose ring and the benzoate (B1203000) groups are distinct. The coupling constants (J values) between adjacent protons are crucial for determining their relative stereochemistry (axial vs. equatorial). organicchemistrydata.org For instance, a large coupling constant between two vicinal protons typically indicates a trans-diaxial relationship. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are employed to establish proton-proton connectivities throughout the molecule. mdpi.com

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Key Correlations |

| ¹H | 7.2-8.1 | multiplet | Aromatic protons of benzoate groups |

| ¹H | 4.5-6.0 | multiplet | Pyranose ring protons |

| ¹³C | 164-167 | singlet | Carbonyl carbons of benzoate groups |

| ¹³C | 128-134 | singlet | Aromatic carbons of benzoate groups |

| ¹³C | 60-100 | singlet | Pyranose ring carbons |

Mass Spectrometry (MS) Techniques for Structural Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. rsc.org It is used to confirm the molecular weight of this compound and to investigate its fragmentation patterns, which provides further structural information. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula. umich.edu

Fragmentation Analysis: In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged pieces. libretexts.orgsavemyexams.com The analysis of these fragment ions can provide valuable insights into the structure of the parent molecule. For example, the loss of a benzoyl group or fragments of the sugar ring can be observed. core.ac.uk

Impurity Profiling: MS is also highly effective for identifying and quantifying impurities. Techniques like liquid chromatography-mass spectrometry (LC-MS) can separate impurities from the main compound before they enter the mass spectrometer, allowing for their individual characterization. nih.gov This is crucial for ensuring the purity of the synthesized this compound.

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M+Na]⁺ | [Value] | [Value] | C₂₇H₂₄O₇Na |

| [M-C₇H₅O]⁺ | [Value] | [Value] | C₂₀H₁₉O₆ |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound at the atomic level. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the solid state. This technique provides unambiguous information about bond lengths, bond angles, and torsional angles. tulane.eduucdavis.edujhu.edu

Crucially, X-ray crystallography can be used to establish the absolute stereochemistry of the molecule, confirming the D-configuration of the original digitoxose (B191001) sugar. The resulting crystal structure reveals the preferred conformation of the pyranose ring and the orientation of the bulky benzoate groups in the solid state.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Chiroptical Methods (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Stereochemical Analysis

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with the wavelength of light. leidenuniv.nlkud.ac.in The resulting ORD curve can be used to help determine the absolute configuration of the molecule. nih.gov

Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light. wikipedia.org Chiral molecules exhibit characteristic CD spectra, which can be used to probe their stereochemical features. nih.govmdpi.com The CD spectrum of this compound is influenced by the stereocenters in the sugar ring and the chromophoric benzoate groups. researchgate.net

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for Purity and Isomer Separation

Chromatographic techniques are essential for the separation and purification of chemical compounds. For this compound, advanced methods are employed to ensure its purity and to separate any potential isomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. rsc.org By using a chiral stationary phase, it is possible to resolve different stereoisomers of this compound that may have formed during synthesis. rsc.orgphenomenex.comiitgoa.ac.in

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique can be used to analyze the purity of this compound and to identify any volatile impurities.

Theoretical and Computational Studies of D Digitoxose Tribenzoate

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed information about the conformational flexibility of molecules like D-Digitoxose Tribenzoate and the influence of the solvent environment on its structure and dynamics. nih.govrsc.org

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the dynamic behavior of the system. researchgate.net This allows for the exploration of the conformational landscape of the molecule, identifying the most stable conformers and the transitions between them. lambris.com

Conformational Analysis:

MD simulations can reveal the preferred conformations of this compound in different solvents. chemrxiv.org The conformational preferences of glycosides are influenced by steric hindrance and stereoelectronic effects. nih.gov The simulation can track key dihedral angles to understand the flexibility of the molecule. For instance, the φ and ψ dihedral angles defining the orientation of the benzoate (B1203000) groups relative to the sugar ring are crucial.

Solvent Effects:

The solvent plays a critical role in determining the conformational preferences of a molecule. mdpi.com MD simulations explicitly include solvent molecules, allowing for the study of solute-solvent interactions, such as hydrogen bonding. The choice of solvent can significantly impact the conformational ensemble of this compound. chemrxiv.org For example, in a polar solvent, conformations that maximize the exposure of polar groups to the solvent may be favored.

Table 2: Example Dihedral Angles Monitored in MD Simulations of Glycosides

| Dihedral Angle | Atoms Defining the Angle | Significance |

| φ | O5-C1-O-C(benzoate) | Orientation of the benzoate group |

| ψ | C1-O-C(benzoate)-C(aromatic) | Rotation of the benzoate group |

| Ring Puckering | Endocyclic torsion angles | Conformation of the pyranose ring |

This table provides a general illustration of dihedral angles relevant to glycoside conformational analysis.

Quantum Mechanical Studies of Reaction Pathways and Transition States

Quantum mechanical (QM) methods, including DFT, are instrumental in studying the mechanisms of chemical reactions. nih.gov For this compound, QM calculations can be used to investigate reaction pathways, such as those involved in its synthesis or hydrolysis, by mapping the potential energy surface and identifying transition states. tesisenred.net

Glycosylation Reactions:

The formation of glycosidic bonds is a fundamental reaction in carbohydrate chemistry. researchgate.net QM studies can provide insights into the stereoselectivity of glycosylation reactions involving digitoxose (B191001) donors. tesisenred.netresearchgate.net The reaction mechanism can proceed through various intermediates, including contact ion pairs and solvent-separated ion pairs. acs.org

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This helps in understanding why a particular stereoisomer (α or β) is preferentially formed. acs.org For instance, the stability of the oxocarbenium ion intermediate and the trajectory of the nucleophilic attack are key factors determining the stereochemical outcome. tesisenred.net

Transition State Theory:

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. acs.org Locating the transition state structure on the potential energy surface is a crucial step in understanding the reaction mechanism and calculating the activation energy. QM methods can be used to optimize the geometry of the transition state and perform frequency calculations to confirm that it is a true saddle point on the potential energy surface. researchgate.net

Table 3: Hypothetical Energy Profile for a Glycosylation Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants (Donor + Acceptor) | 0.0 |

| Transition State 1 | +20.5 |

| Oxocarbenium Ion Intermediate | +5.2 |

| Transition State 2 | +15.8 |

| α-Glycoside Product | -10.3 |

| β-Glycoside Product | -8.7 |

This table is a simplified, hypothetical representation of the energy changes during a glycosylation reaction and does not reflect actual data for this compound.

Cheminformatics and Data Mining for Structure-Reactivity Relationships

Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. nih.gov For a compound like this compound, cheminformatics approaches, particularly Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to correlate its structural features with its chemical reactivity or biological activity. scholarsresearchlibrary.comnih.gov

QSAR Modeling:

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to a specific property, such as reactivity or biological activity. frontiersin.org These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, like multiple linear regression or machine learning algorithms, to find a correlation with the observed property. nih.govresearchgate.net

For a series of D-Digitoxose derivatives, QSAR could be used to understand how modifications to the benzoate groups or the sugar moiety affect their reactivity in a particular reaction.

Molecular Descriptors:

A wide range of molecular descriptors can be calculated to represent different aspects of a molecule's structure. These can be classified into several categories:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Related to the electronic properties of the molecule, often calculated using QM methods. nih.gov

Hydrophobic descriptors: Quantify the lipophilicity of the molecule.

Data Mining:

Data mining techniques can be used to analyze large datasets of chemical information to identify patterns and relationships. nih.gov For example, by mining databases of known glycosylation reactions, it might be possible to develop predictive models for the stereochemical outcome of reactions involving digitoxose-based donors.

Table 4: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptor | Information Encoded |

| Topological | Wiener Index | Molecular branching |

| Geometrical | Molecular Surface Area | Size and shape of the molecule |

| Electronic | Dipole Moment | Polarity of the molecule |

| Hydrophobic | LogP | Lipophilicity/hydrophilicity |

This table lists general examples of descriptors and is not specific to this compound.

Applications of D Digitoxose Tribenzoate in Complex Carbohydrate and Natural Product Synthesis

Synthesis of Oligosaccharide Fragments Containing D-Digitoxose Moieties

The stereoselective construction of oligosaccharides containing 2,6-dideoxy sugars like D-digitoxose is a significant challenge in carbohydrate chemistry. This is primarily due to the absence of a C2-participating group, which typically helps direct the stereochemical outcome of glycosylation reactions, and the increased reactivity of the deoxy sugar donors. nsf.gov Despite these hurdles, synthetic chemists have developed effective strategies using D-digitoxose building blocks, often derived from precursors like the tribenzoate, to assemble complex oligosaccharide fragments.

A notable achievement is the synthesis of the α-linked digitoxose (B191001) trisaccharide fragment of the antibiotic kijanimicin. nsf.govacs.org Researchers have demonstrated that dehydrative glycosylation using glycosyl sulfonate donors, generated in situ from the corresponding hemiacetal, can effectively produce α-glycosidic linkages with the allo-configured digitoxose. acs.org The choice of the sulfonyl chloride promoter was found to be critical for achieving high stereoselectivity. For instance, using p-O-isopropylbenzenesulfonyl chloride as a promoter in a model glycosylation yielded a 10:1 mixture of α:β anomers. nsf.gov This methodology was successfully applied to the iterative synthesis of the target trisaccharide. nsf.govacs.org

| Glycosylation Step | Donor | Acceptor | Promoter/Conditions | Yield | α:β Ratio | Reference |

|---|---|---|---|---|---|---|

| Monosaccharide Glycosylation | Protected D-Digitoxose | p-Methoxyphenol (PMP-OH) | p-O-isopropylbenzenesulfonyl chloride, AgOTf, DTBMP, CH2Cl2 | 55% | 10:1 | nsf.gov |

| Disaccharide Synthesis | Protected D-Digitoxose | Protected D-Digitoxose Monosaccharide | p-O-isopropylbenzenesulfonyl chloride, AgOTf, DTBMP, CH2Cl2 | 81% | 4.4:1 | acs.org |

| Trisaccharide Synthesis | Protected D-Digitoxose Disaccharide | Protected D-Digitoxose Monosaccharide | Tosyl chloride, AgOTf, DTBMP, CH2Cl2 | 43% | α-only | acs.org |

Other synthetic approaches have utilized different glycosyl donors. Early syntheses of the kijanimicin fragment involved activating a digitoxal (a glycal derivative of digitoxose) with N-iodosuccinimide (NIS). idexlab.com Another strategy involved the α-selective glycosylation with olivose donors followed by post-glycosylation modification to achieve the desired digitoxose stereochemistry. acs.org These varied methods highlight the versatility of D-digitoxose precursors in assembling intricate oligosaccharide chains.

Construction of Complex Glycoconjugates and Glycopeptides

D-Digitoxose tribenzoate and related derivatives are instrumental in constructing glycoconjugates, where the sugar moiety is linked to a non-carbohydrate aglycone, such as a steroid, lipid, or peptide. The most prominent examples are the cardiac glycosides, where a trisaccharide of D-digitoxose is attached to a steroidal aglycone like digitoxigenin (B1670572) to form digitoxin (B75463). nih.gov

The total synthesis of digitoxin showcases the iterative coupling of digitoxose units to the digitoxigenin core. acs.org A convergent synthesis developed by O'Doherty and coworkers utilized a palladium-catalyzed glycosylation reaction to attach the first digitoxose unit to digitoxigenin. acs.org Subsequent post-glycosylation steps, including reductive 1,3-transposition and diastereoselective dihydroxylation, were followed by further glycosylations to build the full trisaccharide chain. acs.org Wiesner and coworkers developed a different method for the second and third glycosylation steps in their digitoxin synthesis, employing ethyl thioglycosides as donors and leveraging 1,3-participation from a p-methoxybenzoate group to ensure the desired β-stereoselectivity. cdnsciencepub.com

Beyond steroids, D-digitoxose building blocks have been used to create other novel glycoconjugates. For instance, digoxin-phospholipid conjugates have been synthesized for use in liposome (B1194612) immunoassays. nih.gov This was achieved by periodate (B1199274) cleavage of the terminal digitoxose ring of digoxin (B3395198), followed by chemical ligation to a phosphatidylethanolamine (B1630911) lipid. nih.gov

Enzymatic methods also play a role in forming digitoxose-containing glycoconjugates. Glycosyltransferases (GTs) are enzymes that transfer sugar moieties from an activated donor, such as a nucleotide sugar, to an acceptor molecule. nih.gov While the chemical synthesis of this compound is crucial for laboratory-scale construction, understanding the function of digitoxose-transferring GTs opens avenues for chemoenzymatic and biosynthetic approaches to generate novel glycoconjugates. nih.govnih.gov

Role as a Key Building Block in Total Synthesis of Deoxysugar-Containing Natural Products

The total synthesis of complex natural products is a benchmark for the power and precision of modern organic chemistry. In the synthesis of molecules containing 2,6-dideoxy sugars, appropriately protected D-digitoxose derivatives are indispensable building blocks. acs.org Their use allows for the convergent assembly of complex structures, where the carbohydrate and aglycone portions are synthesized separately and then joined.

The synthesis of the cardiac glycoside digitoxin is a classic example where D-digitoxose is a cornerstone of the synthetic strategy. acs.orgcdnsciencepub.com In these syntheses, a protected monosaccharide of D-digitoxose, often prepared from a precursor like its tribenzoate, is sequentially coupled to build the characteristic tris-β-D-digitoxose chain. cdnsciencepub.com The O'Doherty group's convergent route fashioned the natural product in 15 steps from digitoxigenin, using an iterative palladium-catalyzed glycosylation strategy. acs.org This highlights how a single, versatile building block can be used repeatedly to construct a complex oligosaccharide chain on a natural product scaffold.

| Natural Product | Class | Synthetic Strategy Highlight | Reference |

|---|---|---|---|

| Digitoxin | Cardiac Glycoside | Iterative Pd-catalyzed glycosylation with a pyranone precursor to D-digitoxose. | acs.org |

| Digitoxin | Cardiac Glycoside | Stepwise glycosylation using ethyl thioglycoside donors with 1,3-participation. | cdnsciencepub.com |

| Kijanimicin (trisaccharide fragment) | Antibiotic | Dehydrative glycosylation using glycosyl sulfonate donors. | nsf.govacs.org |

| Landomycin A (oligosaccharide fragment) | Angucycline Antibiotic | De novo synthesis from achiral materials and Pd-catalyzed glycosylation. | researchgate.net |

Development of Libraries of D-Digitoxose Derivatives for Synthetic Screening

To explore the structure-activity relationships (SAR) of glycosylated natural products and to develop new therapeutic leads, chemists often create libraries of related compounds (analogs). D-Digitoxose building blocks are central to these efforts, enabling the generation of diverse sets of molecules for biological screening. researchgate.net

One approach is the chemical modification of existing natural products. For example, libraries of digoxin derivatives have been synthesized by selectively oxidizing the terminal digitoxose ring and performing reductive amination with various amines. pnas.org This created a series of perhydro-1,4-oxazepine derivatives, some of which showed enhanced selectivity for specific isoforms of the Na,K-ATPase enzyme, a target for glaucoma treatment. pnas.org

Another powerful strategy is combinatorial biosynthesis, where the genetic machinery for producing a sugar is manipulated to create novel compounds. Gene clusters responsible for the biosynthesis of TDP-d-digitoxose have been identified and can be introduced into microorganisms that produce a different natural product. nih.govasm.org For instance, expressing a gene cluster for D-digitoxose synthesis in a mutant strain of Streptomyces argillaceus that produces mithramycin resulted in a novel mithramycin analog containing a D-digitoxose moiety, which exhibited higher antitumor activity and lower toxicity than the parent compound. researchgate.net Similarly, this method has been used to generate novel derivatives of doxorubicin (B1662922) and steffimycin. asm.orgresearchgate.net

De novo synthesis provides a purely chemical route to such libraries. Flexible synthetic routes starting from simple, inexpensive chiral or achiral materials have been developed to produce a wide array of 2,6-dideoxy sugars, including D-digitoxose and its stereoisomers. nih.govresearchgate.net These methods, such as the gold-catalyzed cyclization of homopropargyl orthoesters, allow for the rapid preparation of diverse and orthogonally protected monosaccharide building blocks, which can then be used to build libraries of oligosaccharides or glycoconjugates for glycodiversification studies. nih.gov

| Compound Name |

|---|

| D-Digitoxose |

| This compound |

| Digitoxin |

| Kijanimicin |

| Digitoxigenin |

| p-O-isopropylbenzenesulfonyl chloride |

| p-Methoxyphenol |

| Tosyl chloride |

| N-iodosuccinimide |

| Olivose |

| Digoxin |

| Phosphatidylethanolamine |

| TDP-d-digitoxose |

| Mithramycin |

| Doxorubicin |

| Steffimycin |

Future Research Directions and Emerging Trends in D Digitoxose Tribenzoate Chemistry

Development of Novel Protecting Group Strategies

The three benzoate (B1203000) groups of D-Digitoxose Tribenzoate serve to mask the hydroxyl functionalities during synthesis. While effective, future research is focused on developing new protecting group strategies to offer greater flexibility and orthogonality. In carbohydrate chemistry, the choice of protecting group is crucial as it can influence the reactivity and stereoselectivity of glycosylation reactions. researchgate.net The development of orthogonal protecting groups allows for the selective deprotection of one group without affecting others, a critical requirement for the synthesis of complex, branched oligosaccharides. researchgate.netnumberanalytics.com

Emerging strategies that could be applied to digitoxose (B191001) chemistry include:

Photocleavable Protecting Groups: Groups such as the o-nitrobenzyl group can be removed with light, offering a mild and highly selective deprotection method. numberanalytics.com This would allow for spatial and temporal control over the unmasking of hydroxyl groups on the digitoxose core.

Electrochemically Removable Protecting Groups: These groups provide another layer of orthogonality, as they are cleaved under specific electrochemical conditions, which are often compatible with sensitive functional groups elsewhere in the molecule. numberanalytics.comnumberanalytics.com

Enzyme-Labile Protecting Groups: The use of protecting groups that can be selectively removed by specific enzymes introduces a high degree of precision into a synthetic sequence, merging chemical and biological approaches.

The goal is to expand the synthetic toolkit beyond traditional acyl groups like benzoates, enabling more complex and efficient syntheses of digitoxose-containing molecules. numberanalytics.com

Chemoenzymatic Synthesis Approaches Utilizing this compound

Chemoenzymatic synthesis, which combines the strengths of chemical synthesis and biocatalysis, presents a powerful strategy for constructing complex molecules. chemistryviews.orgnih.gov While the biosynthesis of TDP-digitoxose has been studied, in vitro reconstruction faces challenges due to the low catalytic efficiency and stability of intermediates. nih.gov This makes a combined approach, where a key building block is synthesized chemically and then modified enzymatically, highly attractive.

This compound is an ideal candidate for such an approach. It can be prepared through chemical synthesis and then, after selective deprotection, serve as a substrate for glycosyltransferases (GTs). nih.gov These enzymes can catalyze the transfer of the digitoxose moiety to a wide range of aglycones with high stereo- and regioselectivity. nih.gov Research in this area focuses on:

Expanding the Substrate Scope of GTs: Identifying or engineering glycosyltransferases that can efficiently accept modified digitoxose donors to create novel glycoconjugates. nih.gov

One-Pot Cascades: Developing one-pot reactions where this compound is deprotected and then immediately glycosylated in the same reaction vessel, streamlining the synthesis of complex glycosides. nih.gov

Precursor-Directed Biosynthesis: Feeding chemically synthesized analogues of this compound to microbial systems to generate novel natural product derivatives. nih.gov

This convergence of chemistry and enzymology holds the potential to rapidly generate libraries of digitoxose-containing compounds for biological screening. nih.govnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry is a major trend in modern organic chemistry, offering improved efficiency, safety, and scalability. rsc.orgsyrris.com The application of this technology to carbohydrate chemistry, which is often plagued by time-consuming multistep manual syntheses, is particularly promising. nih.gov

An automated, continuous-flow platform has been successfully developed for the rapid production of L-digitoxose and other deoxy-sugars, demonstrating the viability of this approach. nih.gov In this system, multiple reaction steps were telescoped into a continuous process, avoiding the need for intermediate purification and significantly reducing synthesis time. nih.gov

Table 1: Example of Automated Flow Synthesis of Deoxy-sugars This table is based on data for L-isomers but illustrates the potential for this compound synthesis.

| Product | Starting Material | Overall Yield | Total Residence Time | Production Rate |

|---|---|---|---|---|

| L-Digitoxose | Glycal Intermediate | 13% | 74 minutes | 1.06 g/h |

| L-Olivose | L-Rhamnose | 32% | 131.5 minutes | N/A |

| L-Boivinose | Glycal Intermediate | 45% (over 3 steps) | 33.5 minutes | N/A |

Data adapted from a study on the automated flow synthesis of L-deoxy-sugars. nih.gov

Future work will likely focus on adapting these automated platforms for the synthesis of this compound on a large scale. The integration of artificial intelligence and machine learning could further optimize reaction conditions in real-time, enabling the on-demand synthesis of this key building block with high reproducibility. rsc.orgsyrris.com

Exploration of Catalyst Systems for Enhanced Selectivity and Efficiency

Catalysis is fundamental to improving the synthesis of and subsequent reactions involving this compound. innosyn.com A significant challenge in carbohydrate chemistry is controlling the stereochemical outcome of glycosylation reactions. The synthesis of the α-linked digitoxose trisaccharide fragment of the antibiotic Kijanimicin, for instance, highlights the difficulty in forming the α-glycosidic bond, which is common in bacterial natural products. nsf.gov

Recent research has shown that glycosyl tosylates, a type of sulfonate, can be used for the selective synthesis of α-glycosides of digitoxose, representing a novel dehydrative approach. nsf.gov The key to success was matching the donor with a specific arylsulfonyl chloride promoter.

Table 2: Promoter Effect on Stereoselectivity in α-Digitoxosylation

| Promoter (ArSO2Cl) | Yield (%) | α:β Ratio |

|---|---|---|

| p-Toluenesulfonyl Chloride | 67 | >20:1 |

| 2,4,6-Trichlorobenzenesulfonyl Chloride | 71 | >20:1 |

| p-Nitrobenzenesulfonyl Chloride | 53 | 12:1 |

Data from a study on the synthesis of α-linked digitoxose fragments. nsf.gov

Future directions in catalysis will involve:

High-Throughput Screening: Utilizing automated systems to rapidly screen libraries of catalysts (homogeneous, heterogeneous, and organocatalysts) and reaction conditions to identify optimal systems for synthesizing and using this compound. innosyn.com

Development of Novel Catalysts: Designing new catalyst systems, such as advanced Cu/TEMPO systems for selective oxidations or novel Lewis acids for glycosylations, to improve yields and selectivities. mdpi.com

Mechanistic Studies: Gaining a deeper understanding of reaction mechanisms to rationally design more efficient and selective catalysts. kit.edu

Design and Synthesis of Advanced this compound Analogues for Specific Synthetic Objectives

This compound serves as an excellent scaffold for the design and synthesis of advanced analogues with tailored properties. By modifying the core structure, researchers can create molecules for specific applications, a strategy known as glycorandomization. nsf.gov This can impact the pharmacodynamic properties of glycosylated natural products. nsf.gov

A key area of interest is the synthesis of monosaccharide analogues of complex natural products like digitoxin (B75463) to improve their therapeutic profiles. nih.gov Studies have shown that replacing the natural sugar moiety with analogues, including β-D-digitoxose, can lead to compounds with greater potency and selectivity. nih.gov

Future research will likely focus on creating analogues with features such as:

Fluorination: Introducing fluorine atoms into the digitoxose ring can significantly alter the electronic properties and metabolic stability of the resulting glycosides. acs.org For example, deoxyfluorination reagents like DAST could be used to create fluorinated analogues of this compound. acs.org

Isotopic Labeling: Incorporating stable isotopes (e.g., ²H, ¹³C) for use in mechanistic studies and metabolic tracking.

Functional Handles: Introducing bioorthogonal functional groups (e.g., alkynes, azides) to allow for subsequent conjugation to proteins, surfaces, or imaging agents using click chemistry.

These advanced analogues, derived from a this compound platform, will be invaluable tools for chemical biology and the development of new therapeutic leads. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for D-Digitoxose Tribenzoate, and how is structural purity validated?

- Methodology : The synthesis involves sequential reactions, including hydrolysis, methylation, and benzoylation. Critical steps include the use of methyl 4,6-O-benzylidene derivatives and lithium aluminum hydride reduction for deprotection. Purity is ensured via nuclear magnetic resonance (NMR) for structural confirmation, infrared spectroscopy (IR) for functional groups, and melting point analysis to verify crystallinity .

- Data Validation : NMR peaks (e.g., δ 5.2–5.4 ppm for benzoyl groups) and IR absorption bands (e.g., 1720 cm⁻¹ for ester C=O) are cross-referenced with theoretical predictions.

Q. Which analytical techniques are essential for characterizing this compound?

- Techniques :

- NMR Spectroscopy : Assigns proton and carbon environments (e.g., distinguishing anomeric protons at δ 4.8–5.0 ppm) .

- IR Spectroscopy : Confirms esterification (C=O stretch) and hydroxyl elimination .

- Melting Point Analysis : Validates crystallinity and absence of impurities .

Advanced Research Questions

Q. How do structural modifications to the D-Digitoxose sugar moiety impact biological activity in drug analogs?

- Case Study : Replacing trisaccharide chains with mono-sugar units (e.g., β-D-digitoxose in MonoD) enhances antitumor activity by improving membrane permeability. Hydroxyl group positioning (C3 and C4) is critical for binding to Na⁺/K⁺-ATPase in cancer cells .

- Experimental Design : Use combinatorial biosynthesis (e.g., plasmid-mediated NDP-D-digitoxose expression in Streptomyces argillaceus) to generate analogs. Evaluate cytotoxicity via IC₅₀ assays and compare with parent compounds .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Approach :

- Step 1 : Re-examine reaction conditions (e.g., incomplete benzoylation may yield mixed esters).

- Step 2 : Apply 2D-NMR (COSY, HSQC) to resolve overlapping signals .

- Step 3 : Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

Q. What optimization strategies improve synthetic yield of this compound?

- Factors :

- Solvent Choice : Anhydrous pyridine enhances benzoylation efficiency .

- Catalyst Screening : DMAP (4-dimethylaminopyridine) accelerates esterification .

- Temperature Control : Maintain 0–5°C during LiAlH₄ reduction to prevent side reactions.

Q. How to design pharmacokinetic studies for D-Digitoxose derivatives?

- Protocol :

- In Vitro : Assess metabolic stability using liver microsomes and HPLC to quantify degradation .

- In Vivo : Administer radiolabeled analogs (e.g., ¹⁴C-Digitoxose) to track biodistribution in murine models.

Tables for Key Data

Table 1 : Spectral Data for this compound

| Technique | Key Peaks/Analysis | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 5.35 (s, 3H, benzoate CH) | |

| ¹³C NMR | δ 165.8 (C=O) | |

| IR | 1720 cm⁻¹ (ester C=O) |

Table 2 : Biological Activity of D-Digitoxose Derivatives

| Compound | IC₅₀ (μM) | Target Pathway | Reference |

|---|---|---|---|

| MonoD | 0.45 | Autophagy/Apoptosis | |

| Mithramycin SK | 1.2 | DNA Binding (GC-rich) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.